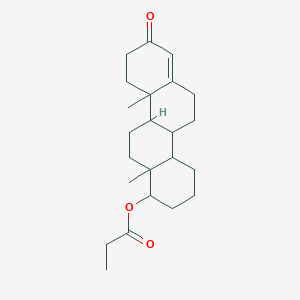
Semorphone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Semorphone hydrochloride is an opiate analogue that is an N-substituted derivative of oxymorphone. It is a partial agonist at μ-opioid receptors and is known for its potent analgesic properties. This compound is approximately twice as potent as morphine but exhibits a ceiling effect on both analgesia and respiratory depression, meaning these effects do not increase beyond a certain dose .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of semorphone hydrochloride involves the N-substitution of oxymorphone. The process typically includes the following steps:
Oxidation of Morphine: Morphine is oxidized to produce oxymorphone.
N-Substitution: Oxymorphone undergoes N-substitution with a suitable alkylating agent to form semorphone.
Hydrochloride Formation: The final step involves converting semorphone to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the ketone group in the morphinan ring structure.
Substitution: N-substitution reactions are common, where the nitrogen atom in the morphinan ring can be substituted with various alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or alkyl sulfonates are used for N-substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of semorphone.
Reduction Products: Reduced forms of semorphone, such as dihydrosemorphone.
Substitution Products: Various N-substituted derivatives depending on the alkylating agent used.
Scientific Research Applications
Semorphone hydrochloride has several applications in scientific research:
Chemistry: Used as a reference compound in the study of opioid receptor interactions and structure-activity relationships.
Biology: Employed in research on pain management and the physiological effects of opioids.
Medicine: Investigated for its potential use as an analgesic with reduced risk of respiratory depression.
Industry: Utilized in the development of new opioid analgesics with improved safety profiles.
Mechanism of Action
Semorphone hydrochloride exerts its effects by acting as a partial agonist at μ-opioid receptors. These receptors are G-protein-coupled receptors located in the central nervous system. Upon binding to the μ-opioid receptor, this compound activates the receptor, leading to the inhibition of adenylate cyclase, decreased cAMP levels, and reduced neuronal excitability. This results in analgesia and other opioid effects .
Comparison with Similar Compounds
Oxymorphone: The parent compound from which semorphone is derived.
Morphine: A naturally occurring opiate with similar analgesic properties.
Hydromorphone: Another semi-synthetic opioid with high potency.
Uniqueness: Semorphone hydrochloride is unique due to its partial agonist activity at μ-opioid receptors, which provides potent analgesia with a ceiling effect on respiratory depression. This makes it potentially safer than full agonists like morphine and oxymorphone .
Properties
Molecular Formula |
C19H23NO5 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4a,9-dihydroxy-3-(2-methoxyethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C19H23NO5/c1-24-9-8-20-7-6-18-15-11-2-3-12(21)16(15)25-17(18)13(22)4-5-19(18,23)14(20)10-11/h2-3,14,17,21,23H,4-10H2,1H3 |
InChI Key |
PBGIBLLOMGURPS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3R)-2-[(2S,3S)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782474.png)

![[(2S,3R)-2-[(2S,3R)-3-methyloxiran-2-yl]-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B10782497.png)
![7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid](/img/structure/B10782519.png)




![(9E,12E)-N-[2-(4-methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782548.png)
![7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10782549.png)

![N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide](/img/structure/B10782555.png)
![1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-6,7-dihydropyrrolo[2,3-c]azepin-8-(1H,5H)-one](/img/structure/B10782561.png)
![5-Chloro-3-phenyl-7,8-dihydrofuro[2,3-g][1,2]benzoxazole-7-carboxylic acid](/img/structure/B10782562.png)
